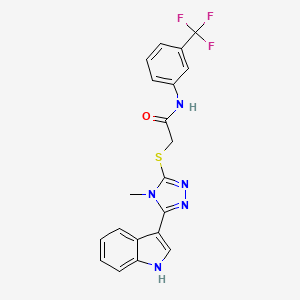

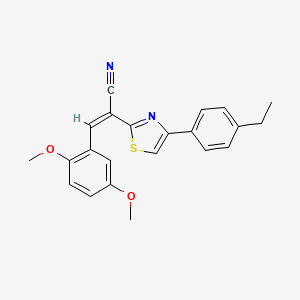

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, is a molecule that features a conjugated system with a thiazole ring and a dimethoxyphenyl group. The presence of the (Z)-isomer indicates that the substituents on the double bond are on the same side, which can have significant implications for the molecule's physical properties and reactivity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of structurally related compounds. For instance, the synthesis of E and Z isomers of a similar acrylic acid derivative is achieved through a Knoevenagel condensation reaction, followed by selective acidification to separate the isomers . This method could potentially be adapted for the synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isomeric compounds similar to the one has been determined using X-ray single crystal diffraction . These studies reveal that the isomers crystallize in different space groups and have distinct intermolecular interactions, which are crucial for understanding the stability and packing of the molecules in the solid state. The Z isomer typically shows a denser crystal packing compared to the E isomer, which could be relevant for the compound as well .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For example, the crystal structures of related isomers suggest that the Z isomer may have a higher density and potentially different solubility and melting point compared to its E counterpart . The presence of electron-donating methoxy groups and the electron-withdrawing nitrile group will affect the molecule's dipole moment and overall polarity, influencing its solubility in various solvents and its interaction with other molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound "(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile" has been explored in the context of synthetic methodologies and structural elucidations. Studies such as those by Shinkre et al. (2008) and Chenna et al. (2008) provide insights into the synthesis of related acrylonitrile derivatives, focusing on the E and Z isomers of these compounds. They discuss the separation, synthesis, and X-ray crystal structures of these isomers, revealing the specific crystalline formations and molecular configurations inherent to each form (Shinkre et al., 2008) (Chenna et al., 2008).

Photophysical and Electrochemical Properties

Research into derivatives of acrylonitrile, such as those by Bhanvadia et al. (2016) and Castillo et al. (2021), delves into the photophysical and electrochemical characteristics of these compounds. Their studies examine the optical features, redox properties, and thermogravimetric stability of acrylonitrile derivatives, providing a foundational understanding of how these molecular structures interact with light and electrical charges, which is crucial for their applications in materials science and optoelectronic devices (Bhanvadia et al., 2016) (Castillo et al., 2021).

Fluorescence and Optical Applications

The fluorescence properties and potential optical applications of acrylonitrile derivatives are highlighted in studies such as those by Eltyshev et al. (2021) and Xu et al. (2012). These investigations explore new fluorescent thiazoles and thiophene derivatives, respectively, based on acrylonitrile cores. They examine the emission colors, wavelength maxima, and intensity of these compounds, offering valuable insights into their suitability for photonic and optoelectronic applications, such as in the development of organic light-emitting diodes (OLEDs) and other luminescent materials (Eltyshev et al., 2021) (Xu et al., 2012).

Eigenschaften

IUPAC Name |

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-4-15-5-7-16(8-6-15)20-14-27-22(24-20)18(13-23)11-17-12-19(25-2)9-10-21(17)26-3/h5-12,14H,4H2,1-3H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLJYLWRHHALFW-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)